molecular formula C17H20BrClN2O3 B5458062 2-[4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide;hydrochloride

2-[4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B5458062
M. Wt: 415.7 g/mol
InChI Key: RWVFTABOUDZWAR-UHFFFAOYSA-N
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Description

2-[4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylamino group, a bromine atom, and a methoxyphenoxy group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom. This is followed by the formation of the benzylamino group through a nucleophilic substitution reaction. The final step involves the acylation of the phenoxy group with acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction of the bromine atom yields a hydrogen atom .

Scientific Research Applications

2-[4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes and receptors, modulating their activity. The bromine atom and methoxy group contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide is unique due to the presence of the bromine atom, which enhances its reactivity compared to similar compounds. Additionally, the combination of the benzylamino and methoxy groups provides a distinct chemical profile that can be exploited for various applications .

Properties

IUPAC Name

2-[4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3.ClH/c1-22-15-8-13(7-14(18)17(15)23-11-16(19)21)10-20-9-12-5-3-2-4-6-12;/h2-8,20H,9-11H2,1H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVFTABOUDZWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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